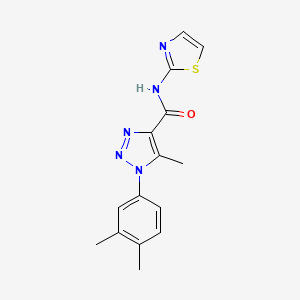

1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a 1,3-thiazol-2-yl group. The 3,4-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability, while the thiazole ring introduces hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-9-4-5-12(8-10(9)2)20-11(3)13(18-19-20)14(21)17-15-16-6-7-22-15/h4-8H,1-3H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYWCGDETMOZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationship (SAR) of this compound will also be discussed to elucidate its mechanism of action.

The molecular formula of the compound is , with a molecular weight of 385.44 g/mol . The compound features a thiazole moiety which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O3S |

| Molecular Weight | 385.44 g/mol |

| InChI Key | IFVIGNROMGMRCE-UHFFFAOYSA-N |

| LogP | 4.1762 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

- A549 (human lung adenocarcinoma) : IC50 values indicate potent activity.

- NIH/3T3 (mouse embryoblast) : Selectivity against this cell line was also noted.

In one study, compounds structurally related to the thiazole moiety demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . The presence of the methyl group at position 5 of the thiazole ring enhances the cytotoxic activity significantly.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to possess broad-spectrum antibacterial and antifungal activities. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against pathogens needs further exploration.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been well documented. This compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and thiazole rings significantly influence biological activity:

- Dimethyl substitution on the phenyl ring enhances anticancer efficacy.

- The thiazole moiety plays a critical role in mediating cytotoxic effects.

Research indicates that replacing certain groups can alter the binding affinity and selectivity towards target proteins involved in cancer progression .

Case Studies

- Study on A549 Cells : A study conducted by Evren et al. (2019) demonstrated that derivatives of thiazole exhibited strong selectivity against A549 cells with an IC50 value indicating effective inhibition of cell proliferation .

- Cytotoxicity Evaluation : In another investigation, compounds similar to this compound were tested against various cancer cell lines showing promising results with IC50 values ranging from 6 to 43 μM depending on structural variations .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against A549 human lung adenocarcinoma cells. The compound demonstrated promising selectivity with IC50 values indicating effective cytotoxicity at low concentrations . The structure-activity relationship (SAR) analysis revealed that specific substituents on the thiazole ring enhance anticancer activity.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 |

| Compound 20 | U251 | <1000 |

Antiviral Properties

Recent research has also explored the antiviral applications of compounds similar to 1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. Thiazole derivatives have shown efficacy against several viral strains.

Case Study: Antiviral Activity

In a study published in MDPI, thiazole derivatives were evaluated for their antiviral activity against various viruses. The results indicated that certain analogs exhibited significant inhibitory effects against viral replication . The mechanism of action is believed to involve interference with viral entry or replication processes.

Other Therapeutic Applications

Beyond anticancer and antiviral properties, thiazole derivatives have been investigated for their potential use in treating other conditions:

- Anticonvulsant Activity : Some thiazole-based compounds have been tested for their effectiveness in models of epilepsy.

- Anti-inflammatory Effects : Research suggests that certain derivatives may possess anti-inflammatory properties useful in treating chronic inflammatory diseases.

- Carbonic Anhydrase Inhibition : Thiazole derivatives have been identified as potent inhibitors of carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

*Calculated based on molecular formula.

Computational and Crystallographic Analysis

- Software Tools : SHELXL () and OLEX2 () enable structural refinement. The 3,4-dimethylphenyl group in the target compound may induce steric effects, altering torsion angles compared to unsubstituted analogs .

Metabolic Stability

- The thiazole ring’s sulfur atom may resist oxidative metabolism compared to quinoline (3m) or ethoxyphenyl () groups, which are prone to CYP450-mediated oxidation .

Q & A

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity?

- Troubleshooting :

- Re-optimize force fields (e.g., AMBER vs. CHARMM) for ligand flexibility.

- Validate with alanine scanning mutagenesis of target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.